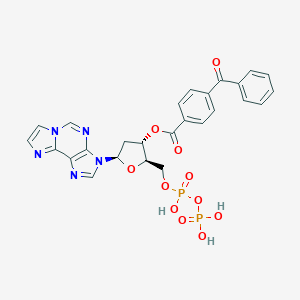

3'(BZ2)2'd-Epsilon ADP

説明

3'(BZ2)2'd-Epsilon ADP (2'-deoxy-3'-O-(4-benzoylbenzoyl)-1,N6-ethenoadenosine 5'-diphosphate) is a synthetic fluorescent photoaffinity nucleotide analogue designed to probe nucleotide-binding sites in proteins, particularly in studies involving myosin subfragment 1 (SF1) . This compound features a benzoylbenzoyl (Bz2) group at the 3'-hydroxyl position of a deoxyribose moiety, replacing the 2'-hydroxyl group, and incorporates an etheno (ε) modification at the 1,N6 positions of the adenine ring. These structural modifications enhance its utility as a photo-crosslinking reagent and fluorescence probe for studying ATPase active-site dynamics .

特性

CAS番号 |

110682-79-6 |

|---|---|

分子式 |

C26H23N5O11P2 |

分子量 |

643.4 g/mol |

IUPAC名 |

[(2R,3S,5R)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-5-imidazo[2,1-f]purin-3-yloxolan-3-yl] 4-benzoylbenzoate |

InChI |

InChI=1S/C26H23N5O11P2/c32-23(16-4-2-1-3-5-16)17-6-8-18(9-7-17)26(33)41-19-12-21(40-20(19)13-39-44(37,38)42-43(34,35)36)31-15-28-22-24-27-10-11-30(24)14-29-25(22)31/h1-11,14-15,19-21H,12-13H2,(H,37,38)(H2,34,35,36)/t19-,20+,21+/m0/s1 |

InChIキー |

AWGGGKHLXXQILD-PWRODBHTSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)OP(=O)(O)O)OC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |

異性体SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)OP(=O)(O)O)OC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |

正規SMILES |

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)OP(=O)(O)O)OC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |

同義語 |

2'-deoxy-3'-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenonosine 5'-diphosphate 2'-deoxy-3'-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenonosine 5'-diphosphate, 14C-labeled 3'(BZ2)2'd-epsilon ADP |

製品の起源 |

United States |

類似化合物との比較

Bz2 ε-ADP (3'(2')-O-(4-benzoylbenzoyl)-1,N6-ethenoadenosine 5'-diphosphate)

- Structural Difference : Unlike 3'(BZ2)2'd-ε-ADP, Bz2 ε-ADP retains the 2'-hydroxyl group on the ribose, with the Bz2 group attached to either the 2' or 3' position.

- Fluorescence Properties : Both compounds exhibit stacked conformations of the benzoylbenzoyl group over the ε-adenine ring. However, the 2'-isomer of Bz2 ε-ADP shows greater stacking efficiency (quantified via steady-state and time-resolved fluorescence spectroscopy) compared to the 3'-isomer .

- Binding Efficiency : Bz2 ε-ADP binds reversibly to SF1 with high affinity but requires UV irradiation for covalent crosslinking.

CBH ε-ADP Derivatives

- Synthesis: CBH ε-ADP (3'(2')-O-[[(phenylhydroxymethyl)phenyl]carbonyl]-1,N6-ethenoadenosine diphosphate) and its 2'-deoxy variant [3'(CBH)2'd-ε-ADP] are synthesized as photochemical reaction products of Bz2 ε-ADP and 3'(BZ2)2'd-ε-ADP, respectively .

- Fluorescence Characteristics :

- CBH derivatives exhibit altered fluorescence lifetimes and quantum yields compared to Bz2 analogues when covalently trapped at the SF1 active site.

- The tertiary alcohol formed post-photoincorporation reduces stacking interactions, leading to a 20–30% decrease in quantum yield relative to Bz2 ε-ADP .

Comparative Data Tables

Table 1: Fluorescence Properties of Bz2 and CBH Derivatives

| Compound | Fluorescence Quantum Yield (Φ) | Lifetime (ns) | Stacking Efficiency |

|---|---|---|---|

| Bz2 ε-ADP (3'-isomer) | 0.45 | 8.2 | Moderate |

| Bz2 ε-ADP (2'-isomer) | 0.52 | 9.1 | High |

| 3'(BZ2)2'd-ε-ADP | 0.38 | 7.5 | Low-Moderate |

| 3'(CBH)2'd-ε-ADP | 0.28 | 6.3 | Low |

Mechanistic Insights

- Photoincorporation: The Bz2 group in 3'(BZ2)2'd-ε-ADP undergoes UV-induced covalent bonding with SF1, converting the benzophenone carbonyl to a tertiary alcohol. This reaction is less efficient than in Bz2 ε-ADP due to steric hindrance from the 2'-deoxy modification .

- Fluorescence Resonance Energy Transfer (FRET) : Bz2 ε-ADP is preferred over 3'(BZ2)2'd-ε-ADP for FRET studies due to its higher quantum yield and superior stacking, enabling precise spatial mapping of actin-myosin interactions .

Research Implications

The distinct properties of 3'(BZ2)2'd-ε-ADP and its analogues highlight their specialized roles in probing nucleotide-binding proteins. While Bz2 ε-ADP excels in FRET applications, 3'(BZ2)2'd-ε-ADP provides insights into steric effects at the ATPase active site. CBH derivatives, though less efficient, clarify photochemical reaction pathways. These compounds collectively advance structural biology tools for enzymology and drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。